2-Brom-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin
Übersicht
Beschreibung
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is a useful research compound. Its molecular formula is C13H9BrN4 and its molecular weight is 301.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von neuen Pyridinderivaten
Diese Verbindung kann zur Synthese von neuen Pyridinderivaten über Suzuki-Kreuzkupplungsreaktionen verwendet werden . Die Studie beschreibt die effiziente Synthese einer Reihe von neuen Pyridinderivaten in mäßiger bis guter Ausbeute .
Quantenmechanische Untersuchungen
Die synthetisierten Pyridinderivate können für quantenmechanische Untersuchungen verwendet werden . Dichtefunktionaltheorie (DFT)-Studien wurden für die Pyridinderivate durchgeführt .
Biologische Aktivitäten
Die Pyridinderivate haben ein Potenzial in der biologischen Aktivität gezeigt . Die antithrombotische, Biofilminhibition und hämolytische Aktivität von Pyridinderivaten wurde untersucht .
Potenzielle Kandidaten als chirale Dotierstoffe für Flüssigkristalle
Die Analyse der Grenzorbitale, Reaktivitätsindizes, des molekularen elektrostatischen Potenzials und der Dipolmessungen mit Hilfe von DFT-Methoden beschrieb die möglichen Reaktionswege und potenziellen Kandidaten als chirale Dotierstoffe für Flüssigkristalle .
Synthese von p38α Mitogen-aktivierten Proteinkinase-Inhibitoren
Die Verbindung kann zur Synthese von p38α Mitogen-aktivierten Proteinkinase-Inhibitoren verwendet werden . Es wird eine optimierte Strategie für die Synthese von potenten p38α Mitogen-aktivierten Proteinkinase-Inhibitoren berichtet .
Behandlung von Zytokin-gesteuerten Krankheiten
Die synthetisierten p38α MAP-Kinase-Inhibitoren können zur Behandlung von Zytokin-gesteuerten Krankheiten wie rheumatoider Arthritis oder Psoriasis verwendet werden .
Behandlung von neurodegenerativen Erkrankungen
Die p38α MAP-Kinase-Inhibitoren können auch eine wichtige Rolle bei der Pathogenese neurodegenerativer Erkrankungen wie Parkinson-Krankheit, Alzheimer-Krankheit oder Multipler Sklerose spielen .
Behandlung der chronisch obstruktiven Lungenerkrankung
Klinische Studien zur Untersuchung von Inhibitoren der p38α MAP-Kinase zur Behandlung der chronisch obstruktiven Lungenerkrankung wurden durchgeführt .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
It’s known that this compound can be used as a building block in the formation of c−n bond by various cross-coupling reactions . These reactions are often catalyzed by palladium .
Biochemical Pathways
Related compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in cellular responses to stress and inflammation . The compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways. This interaction is crucial for understanding the regulation of inflammatory responses and developing potential therapeutic agents for diseases such as rheumatoid arthritis and psoriasis .
Cellular Effects
The effects of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine on various cell types and cellular processes are profound. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting p38α MAPK, the compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This reduction in cytokine production can lead to decreased inflammation and improved cellular function in conditions characterized by chronic inflammation .
Molecular Mechanism
At the molecular level, 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of p38α MAPK, preventing the phosphorylation and activation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered gene expression and reduced inflammatory responses. Additionally, the compound may interact with other proteins and enzymes involved in cellular stress responses, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to the compound may lead to gradual degradation, potentially affecting its efficacy and the outcomes of long-term studies .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity, leading to reduced inflammation and improved cellular function . At higher doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily through hepatic pathways, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may further modulate its biological effects . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its intracellular accumulation . Additionally, binding proteins may aid in its transport to specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with p38α MAPK and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, such as the nucleus or mitochondria, further modulating its effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Eigenschaften
IUPAC Name |
2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOUUZVEXCPGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468016 | |
Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446880-81-5 | |
Record name | 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446880-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.